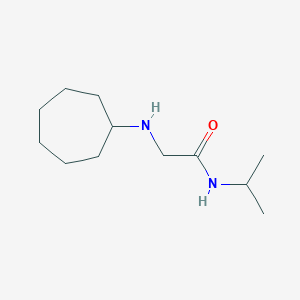![molecular formula C20H29BrN2O5 B3972041 4-[1-(2-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate](/img/structure/B3972041.png)
4-[1-(2-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate
描述
4-[1-(2-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate, also known as BRL-15572, is a chemical compound that has been extensively studied in scientific research. It is a selective antagonist of the dopamine D3 receptor, a subtype of the dopamine receptor that has been implicated in several neurological disorders, including addiction, schizophrenia, and Parkinson's disease. BRL-15572 has been shown to have potential therapeutic applications for these disorders, making it an important focus of research in the field.
作用机制
4-[1-(2-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate exerts its effects by selectively blocking the dopamine D3 receptor. This receptor is involved in the regulation of dopamine release in the brain, and its dysfunction has been implicated in several neurological disorders. By blocking the D3 receptor, this compound can modulate dopamine release and thereby affect behavior and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. For example, it can reduce the release of dopamine in the brain, which is thought to be responsible for its anti-addictive effects. Additionally, this compound has been shown to reduce the activity of certain brain regions that are involved in addiction and reward processing, further supporting its potential as a treatment for addiction.
实验室实验的优点和局限性
One advantage of using 4-[1-(2-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate in lab experiments is its selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in various biological processes. Additionally, this compound is commercially available and relatively easy to synthesize, making it accessible to researchers. However, one limitation of using this compound in lab experiments is its potential for off-target effects. While it is selective for the D3 receptor, it may still interact with other receptors or proteins in the brain, which could complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on 4-[1-(2-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate. One area of interest is its potential as a treatment for addiction. Further studies are needed to determine the optimal dosing and administration of this compound for this purpose, as well as its safety and efficacy in humans. Additionally, this compound may have potential for the treatment of other neurological disorders, such as schizophrenia and Parkinson's disease. Further studies are needed to determine the mechanisms underlying its effects in these disorders and to optimize its therapeutic potential. Finally, this compound may be useful as a tool for studying the function of the dopamine D3 receptor and its role in various biological processes. Further research is needed to fully understand the implications of its selective antagonism of this receptor.
科学研究应用
4-[1-(2-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate has been extensively studied in scientific research, particularly in the field of neuroscience. Its selective antagonism of the dopamine D3 receptor has made it a promising candidate for the treatment of several neurological disorders. For example, studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for drug addiction. Additionally, this compound has been shown to have antipsychotic effects in animal models of schizophrenia, suggesting that it may be useful for treating this disorder as well.
属性
IUPAC Name |
4-[1-[(2-bromophenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2O.C2H2O4/c1-14-11-21(12-15(2)22-14)17-7-9-20(10-8-17)13-16-5-3-4-6-18(16)19;3-1(4)2(5)6/h3-6,14-15,17H,7-13H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMFSUZLJFCLOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC=CC=C3Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



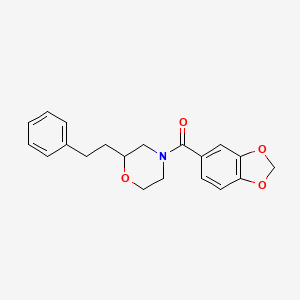
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3971980.png)
![4-(2,4-dichlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3971981.png)
![2-chloro-3-[(3-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3971984.png)
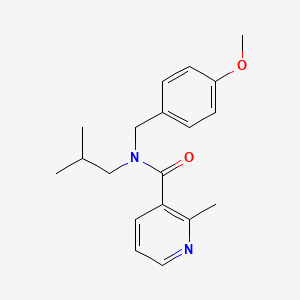
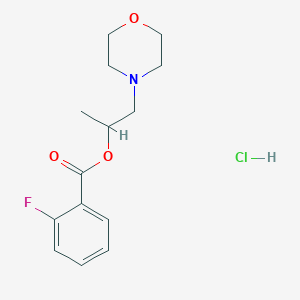

![4-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}morpholine oxalate](/img/structure/B3972007.png)
![4-{[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]methyl}-N-(2-methoxypyridin-3-yl)benzamide](/img/structure/B3972008.png)
![N-ethyl-2-fluoro-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)benzamide](/img/structure/B3972012.png)
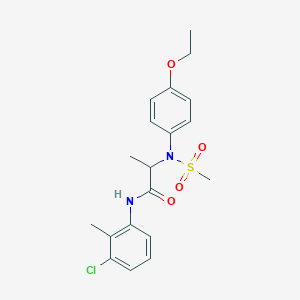
![4,4'-[(4-bromophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3972047.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3972055.png)
